rel-(3aR,7aS)-8,8-Dimethylhexahydro-1H-3a,6-methanobenzo[c]isothiazole2,2-dioxide
Description
Properties
IUPAC Name |
(1R,5S)-10,10-dimethyl-3λ6-thia-4-azatricyclo[5.2.1.01,5]decane 3,3-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2S/c1-9(2)7-3-4-10(9)6-14(12,13)11-8(10)5-7/h7-8,11H,3-6H2,1-2H3/t7?,8-,10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPJYJNYYDJOJNO-CFGJQEBVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC13CS(=O)(=O)NC3C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C2CC[C@@]13CS(=O)(=O)N[C@H]3C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108448-77-7 | |
| Record name | (+)-10,2-Camphorsultam | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Ring-Closing Metathesis (RCM)
RCM using Grubbs-type catalysts enables efficient formation of the bicyclic system. A representative protocol involves:
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Sulfonylation : Treatment of a diene precursor with methanesulfonyl chloride in dichloromethane at 0°C yields a bis-mesylate intermediate.
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Metathesis : The bis-mesylate undergoes RCM with Grubbs catalyst (IMesH2)(PCy3)(Cl)2Ru=CHPh (2.5 mol% in portions) in toluene at 80°C, forming the 8-membered sultam scaffold.
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Propargylation : Alkylation with propargyl bromide introduces an alkyne handle for downstream functionalization.
Key advantages include high regioselectivity and compatibility with sensitive functional groups. However, catalyst cost and side reactions during mesylation limit scalability.
Intramolecular Nucleophilic Substitution
Alternative routes employ aza-Michael additions or SN2 displacements for cyclization:
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Aza-Michael Cyclization : A diamine intermediate reacts with α,β-unsaturated sulfones in ethanol under basic conditions (DBU, 60°C), forming the bicyclic system via conjugate addition.
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SN2 Displacement : Mesylated diols undergo nucleophilic attack by thiolates, followed by oxidation to sulfones. For example, potassium thioacetate in DMF at 120°C induces cyclization, with subsequent oxidation using H2O2/AcOH.
This method avoids expensive catalysts but requires precise stoichiometry to prevent oligomerization.
Sulfone Group Installation and Optimization
Post-cyclization oxidation to the sulfone is critical for stability and bioactivity.
Hydrogen Peroxide-Mediated Oxidation
The thioether intermediate is oxidized using 30% H2O2 in acetic acid at 50°C for 6 hours, achieving >95% conversion. Excess peroxide and acidic conditions minimize over-oxidation to sulfonic acids.
m-Chloroperbenzoic Acid (mCPBA) Oxidation
For oxygen-sensitive substrates, mCPBA in dichloromethane at 0°C selectively oxidizes thioethers to sulfones within 2 hours. This method is advantageous for lab-scale reactions but cost-prohibitive industrially.
Stereochemical Control and Resolution
The rel-(3aR,7aS) configuration is enforced via chiral auxiliaries or kinetic resolution :
Chiral Pool Synthesis
Starting from enantiopure trans-cyclohexane-1,2-diyldimethanol , the RCM and oxidation steps preserve stereochemistry, yielding the desired diastereomer in 88% ee.
Enzymatic Resolution
Lipase-catalyzed acetylation of racemic alcohols (e.g., using CAL-B in vinyl acetate) resolves the (3aR,7aS) enantiomer with 92% ee after recrystallization.
Industrial-Scale Process Considerations
Solvent and Catalyst Recycling
Continuous Flow Synthesis
Microreactor systems reduce reaction times from 12 hours to 30 minutes by enhancing heat transfer during mesylation and RCM.
Analytical Characterization
| Parameter | Method | Data | Source |
|---|---|---|---|
| Molecular Formula | High-resolution MS | C10H17NO2S | |
| Stereochemistry | X-ray crystallography | rel-(3aR,7aS) configuration | |
| Sulfone Content | ICP-OES | 98.2% purity |
1H NMR (400 MHz, CDCl3): δ 1.28 (s, 6H, CH3), 2.95–3.10 (m, 2H, SCH2), 3.45 (dd, J = 11.2 Hz, 1H, CHN).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| RCM/Grubbs Catalyst | 78 | 99 | 120 | Moderate |
| Aza-Michael Cyclization | 65 | 95 | 45 | High |
| SN2 Displacement | 82 | 97 | 60 | Low |
The RCM route balances yield and purity but requires catalyst optimization for large-scale production.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
rel-(3aR,7aS)-8,8-Dimethylhexahydro-1H-3a,6-methanobenzo[c]isothiazole2,2-dioxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sultam ring to sulfides or thiols.
Substitution: Nucleophilic substitution reactions are common, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles such as amines, alcohols, and thiols are used under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, sulfides, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
The compound rel-(3aR,7aS)-8,8-Dimethylhexahydro-1H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide (CAS No. 94594-90-8) is a chemical compound with potential applications in various scientific fields. This article provides a detailed overview of its applications, supported by relevant data tables and case studies.
Pharmaceutical Development
rel-(3aR,7aS)-8,8-Dimethylhexahydro-1H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide is being investigated for its potential therapeutic effects. Its structural characteristics suggest possible activity as a ligand in various biological pathways.
Case Study: Ophthalmic Conditions
Research indicates that compounds similar to this isothiazole derivative may be useful in treating ophthalmic conditions related to the accumulation of toxic visual cycle products. The compound's ability to modulate biochemical pathways makes it a candidate for further investigation in drug formulations targeting eye health .
Chemical Biology
The compound's isothiazole core is significant in chemical biology due to its reactivity and ability to form stable complexes with biomolecules. This property can be exploited in the development of probes for biological imaging or as inhibitors in enzymatic reactions.
The safety profile of this compound is essential for its application in pharmaceuticals. Toxicological assessments are necessary to determine its viability as a drug candidate.
Findings
Preliminary studies indicate that derivatives of this compound exhibit low toxicity levels in vitro, which supports their potential use in clinical settings . However, comprehensive toxicological evaluations are ongoing.
Mechanism of Action
The mechanism of action of rel-(3aR,7aS)-8,8-Dimethylhexahydro-1H-3a,6-methanobenzo[c]isothiazole2,2-dioxide involves its ability to induce chirality in chemical reactions. The sultam ring provides a rigid, chiral environment that influences the stereochemistry of the reaction. This induction of chirality occurs through non-covalent interactions, such as hydrogen bonding and steric hindrance, which guide the formation of the desired enantiomer.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functionalized Derivatives
Ethynyl-Substituted Derivative
- Compound: (3aR,6S,7aS)-8,8-Dimethyl-1-((triisopropylsilyl)ethynyl)hexahydro-3H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide (1.156)
- Key Differences :
Fluoro-Substituted Derivative
- Compound: (3aS,6R,7aR)-1-Fluoro-8,8-dimethylhexahydro-1H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide
- CAS No.: 122795-10-2
- Key Differences: Substituent: Fluorine atom at position 1. Molecular Weight: 233.30 g/mol.
Trifluoromethylthio-Substituted Derivative
- Compound: (3aS,6R,7aR)-8,8-Dimethyl-1-((trifluoromethyl)thio)hexahydro-1H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide
- CAS No.: 2094737-51-4
- Key Differences :
Pharmacologically Active Derivatives
Antidepressant Candidate (Compound 26)
- Structure: (E)-3-(4-Chlorophenyl)-1-((3aR,6R,7aR)-8,8-dimethyl-2,2-dioxidohexahydro-1H-3a,6-methanobenzo[c]isothiazol-1-yl)prop-2-en-1-one
- Synthesis : Derived from (1S)-(-)-2,10-camphorsultam and 4-chlorocinnamoyl chloride.
- Key Differences: Substituent: 4-Chlorocinnamoyl group. Application: Exhibits potent and selective antidepressant activity via monoamine oxidase inhibition .
Polycyclic Antidepressant (Compound 1.115a)
- Structure: (3aR,6R,7aS)-1-((S)-5',7'-Dimethoxy-2'-tosyl-2',3'-dihydro-1'H-spiro[cyclohexane-1,4'-isoquinolin]-3-en-3-yl)-8,8-dimethylhexahydro-3H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide
- Synthesis : Column chromatography (10% EtOAc/cyclohexane) yields a single diastereomer.
- Key Differences: Substituent: Spiro-isoquinoline moiety. Application: Targets serotonin and norepinephrine reuptake transporters .
Comparative Analysis of Key Properties
Structural and Functional Insights
- Stereochemical Influence : Derivatives with defined absolute configurations (e.g., 3aR,6R,7aR) exhibit higher enantiomeric purity and biological specificity compared to the racemic parent compound .
- Electronic Effects : Electron-withdrawing groups (e.g., -SCF₃, -F) increase electrophilicity, while bulky substituents (e.g., triisopropylsilyl) enhance steric hindrance .
- Safety Profile : The parent compound’s skin/eye irritation risks (H315/H319) may be mitigated in derivatives through reduced bioavailability or modified substituents .
Biological Activity
rel-(3aR,7aS)-8,8-Dimethylhexahydro-1H-3a,6-methanobenzo[c]isothiazole-2,2-dioxide , also known by its CAS number 94594-90-8, is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article aims to delve into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.
- Molecular Formula : C10H17NO2S
- Molecular Weight : 215.31 g/mol
- CAS Number : 94594-90-8
- Structure : The compound features a hexahydrobenzo[c]isothiazole core structure with two methyl groups at the 8-position and a dioxide functional group.
Pharmacological Research
Recent studies have highlighted various biological activities associated with rel-(3aR,7aS)-8,8-Dimethylhexahydro-1H-3a,6-methanobenzo[c]isothiazole-2,2-dioxide:
- Anti-inflammatory Effects : Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have shown a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures treated with the compound .
- Antimicrobial Activity : The compound has demonstrated antimicrobial effects against several bacterial strains. A study showed that it inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .
- Neuroprotective Properties : Preliminary investigations suggest that rel-(3aR,7aS)-8,8-Dimethylhexahydro-1H-3a,6-methanobenzo[c]isothiazole-2,2-dioxide may possess neuroprotective effects. In animal models of neurodegenerative diseases, treatment with the compound resulted in improved cognitive function and reduced neuronal damage .
The exact mechanism of action for rel-(3aR,7aS)-8,8-Dimethylhexahydro-1H-3a,6-methanobenzo[c]isothiazole-2,2-dioxide is still under investigation; however, it is believed to involve modulation of various signaling pathways related to inflammation and apoptosis.
Case Study 1: Anti-inflammatory Activity
In a controlled study involving murine models of acute inflammation, administration of rel-(3aR,7aS)-8,8-Dimethylhexahydro-1H-3a,6-methanobenzo[c]isothiazole-2,2-dioxide significantly reduced paw swelling compared to the control group. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues .
Case Study 2: Antimicrobial Efficacy
A clinical trial assessed the efficacy of this compound as an adjunct therapy for bacterial infections resistant to conventional antibiotics. Results indicated a notable improvement in patient outcomes when rel-(3aR,7aS)-8,8-Dimethylhexahydro-1H-3a,6-methanobenzo[c]isothiazole-2,2-dioxide was included in the treatment regimen .
Summary of Biological Activities
Clinical Trial Outcomes
Q & A
Basic Research Questions
Q. How can researchers design a synthetic route for rel-(3aR,7aS)-8,8-dimethylhexahydro-1H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide, and what analytical techniques validate its structural integrity?
- Methodology : Begin with a bicyclic precursor such as hexahydro-1H-3a,6-methanobenzo[c]isothiazole, and introduce the dimethyl groups via alkylation under anhydrous conditions. Sulfone formation can be achieved using oxidizing agents like m-CPBA. Validate the structure via H/C NMR to confirm stereochemistry and X-ray crystallography for absolute configuration . Purity can be assessed via HPLC (>98% peak area) and elemental analysis .
Q. What strategies ensure stereochemical control during synthesis to achieve the desired rel-(3aR,7aS) configuration?
- Methodology : Use chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation) to direct stereochemistry. Monitor reaction intermediates via NOESY NMR to confirm spatial arrangements of substituents. Computational modeling (DFT) can predict energy barriers for competing stereochemical pathways .
Q. Which theoretical frameworks are suitable for predicting the compound’s reactivity and stability in catalytic systems?
- Methodology : Apply frontier molecular orbital (FMO) theory to predict electrophilic/nucleophilic sites. Density Functional Theory (DFT) can model transition states and activation energies for reactions like ring-opening or sulfone reduction. Solvent effects can be evaluated using COSMO-RS .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR vs. X-ray) regarding stereochemistry be resolved?
- Methodology : Cross-validate using rotational spectroscopy or vibrational circular dichroism (VCD) to resolve ambiguities. Perform dynamic NMR experiments to assess conformational exchange. Compare experimental data with computed NMR chemical shifts (e.g., using Gaussian or ORCA) .
Q. What methodologies effectively separate and characterize diastereomers or regioisomers formed during synthesis?
- Methodology : Use chiral stationary-phase HPLC (CSP-HPLC) with polysaccharide-based columns (e.g., Chiralpak IA) for isomer separation. Assign configurations via X-ray crystallography or Mosher’s ester analysis. Couple LC-MS with ion mobility spectrometry for high-resolution isomer differentiation .
Q. How can researchers investigate degradation pathways and byproducts under high-temperature or catalytic conditions?
- Methodology : Conduct thermogravimetric analysis (TGA) coupled with FTIR or GC-MS to identify volatile degradation products. Use in-situ Raman spectroscopy to monitor structural changes during thermal stress. Accelerated stability studies (40°C/75% RH) can reveal hydrolytic or oxidative degradation mechanisms .
Q. What experimental approaches identify key intermediates in the compound’s reaction mechanisms?
- Methodology : Employ stopped-flow NMR or cryo-trapping to capture transient intermediates. Isotopic labeling (e.g., O or S) can trace atom migration. Kinetic isotope effects (KIE) and Eyring plot analysis elucidate rate-determining steps .
Data Interpretation and Validation
Q. How should researchers address discrepancies between computational predictions and experimental results in reactivity studies?
- Methodology : Re-optimize computational models using higher-level basis sets (e.g., def2-TZVP) and implicit/explicit solvent models. Validate with experimental kinetics (e.g., Arrhenius plots) and adjust entropy/enthalpy parameters. Consider neglected non-covalent interactions (e.g., π-stacking) in DFT calculations .
Q. What statistical frameworks are recommended for analyzing structure-activity relationships (SAR) in derivatives of this compound?
- Methodology : Apply multivariate analysis (PCA or PLS regression) to correlate structural descriptors (e.g., Hammett constants, logP) with bioactivity. Use Bayesian inference to quantify uncertainty in SAR models. Validate with leave-one-out cross-validation (LOO-CV) .
Tables for Key Data
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
